2-Methyl-1,4-naphthoquinone-d8
Overview
Description
2-Methyl-1,4-naphthoquinone-d8, also known as Vitamin K3-d8 or Menadione-d8, is a deuterated analog of Vitamin K3 . It is a brown solid used as a precursor to various types of Vitamin K and as a micronutrient for livestock and pet foods . It can be used as an oxidative injury inducing agent .
Synthesis Analysis
The synthesis of 2-methyl-1,4-naphthoquinone derivatives with different side chain lengths at the 3-position has been reported . Derivatives with C-14 and C-16 tails showed the highest in vitro bioactivity .Molecular Structure Analysis
The molecular structural optimization and structural properties of 2-Methyl-1,4-naphthoquinone-d8 were calculated using the Density Functional Theory method and B3LYP hybrid functional with 6-311+G* basis set .Chemical Reactions Analysis
The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . The reaction of 2-methyl-3-nitro-1,4-naphthoquinone with diazomethane led to a fused Δ2-isoxazoline N-oxide .Physical And Chemical Properties Analysis
2-Methyl-1,4-naphthoquinone-d8 has a molecular weight of 180.23 . It is a brown solid and can be stored at room temperature . It is stable if stored under recommended conditions .Scientific Research Applications
Photosystem I Interaction : 2-Methyl-1,4-naphthoquinone derivatives have been studied for their interactions with the A1 binding site of photosystem I (PS I). These compounds, after organic solvent extraction of native phylloquinone, show orientations and interactions similar to native phylloquinone in PS I (Pushkar et al., 2002).
Antibacterial and Modulatory Activity : Derivatives of 2-Methyl-1,4-naphthoquinone have been synthesized and evaluated for antibacterial and modulatory activity. Computational models and in vitro assays have indicated potential applications in bacterial resistance management (Figueredo et al., 2020).
Pharmacological Properties : The compound has been noted for its pharmacological activities, including antibacterial, antifungal, anticancer, and antitubercular properties, as seen in the case of related naphthoquinone compounds (Mbaveng & Kuete, 2014).
Synthetic Methodologies : Studies have also focused on the synthesis of 2-Methyl-1,4-naphthoquinone using supercritical carbon dioxide as a green solvent, highlighting sustainable approaches in chemical synthesis (Shimanskaya et al., 2014).
Electrochemical Characteristics : The electrochemical properties of 2-Methyl-1,4-naphthoquinone have been studied, providing insights into its potential applications in electrochemical sensors and devices (Patriarche & Lingane, 1970).
Antioxidant Activity : Research has shown that 2-Methyl-1,4-naphthoquinone is a potent inhibitor of lipid peroxidation, suggesting its potential use as an antioxidant (Talcott et al., 1985).
Safety And Hazards
Future Directions
Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of 2-methyl-1,4-naphthoquinone derivatives with diverse structural features has been explored . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases .
properties
IUPAC Name |
2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-JGUCLWPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703033 | |
Record name | Menadione-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-naphthoquinone-d8 | |
CAS RN |
478171-80-1 | |
Record name | 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478171-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menadione-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Menadione-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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